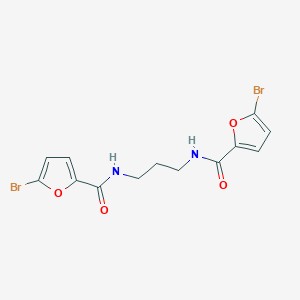
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is an organic compound that features both bromine and pyridine functional groups. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine typically involves the condensation of 3-bromo-4-methylaniline with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-bromo-4-methylphenyl)-N-(4-pyridinylmethylene)amine
- N-(3-chloro-4-methylphenyl)-N-(3-pyridinylmethylene)amine
- N-(3-bromo-4-ethylphenyl)-N-(3-pyridinylmethylene)amine
Uniqueness
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is unique due to its specific substitution pattern and the presence of both bromine and pyridine groups. This combination can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H11BrN2 |
|---|---|
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C13H11BrN2/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11/h2-9H,1H3 |
InChI-Schlüssel |
JDHXNLMIRPSVLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)
![4-[(anilinocarbonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323739.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)
![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)


